2',3'-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine

説明

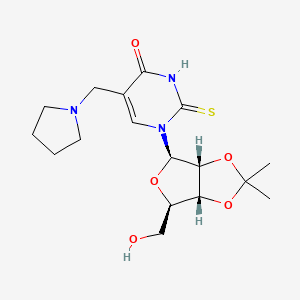

This compound is a pyrimidinone derivative with a complex stereochemical framework. Its core structure comprises a tetrahydrofuro[3,4-d][1,3]dioxolane ring fused to a dihydropyrimidin-4(1H)-one scaffold. Key structural features include:

- Pyrrolidin-1-ylmethyl substituent: A tertiary amine side chain at position 5, which may influence lipophilicity and interaction with biological targets .

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in nucleoside analogs or kinase inhibitors.

特性

IUPAC Name |

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5S/c1-17(2)24-12-11(9-21)23-15(13(12)25-17)20-8-10(14(22)18-16(20)26)7-19-5-3-4-6-19/h8,11-13,15,21H,3-7,9H2,1-2H3,(H,18,22,26)/t11-,12-,13-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJTVPASSJKUFD-RGCMKSIDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=S)CN4CCCC4)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=S)CN4CCCC4)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-(pyrrolidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic molecule with potential pharmacological applications. Its structure suggests a multifaceted mechanism of action that may influence various biological pathways. This article reviews its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a unique scaffold that includes a tetrahydrofuro dioxole and a pyrimidinone moiety. The presence of hydroxymethyl and thioxo groups enhances its potential reactivity and biological interactions.

Key Properties:

- CAS Number : 362-42-5

- Molecular Formula : C₁₂H₁₇N₃O₅S

- Molecular Weight : 285.34 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro experiments demonstrated significant inhibition of cell proliferation in various cancer cell lines, particularly in breast cancer models (MDA-MB-231).

| Concentration (µM) | % Cell Growth Inhibition | IC50 (µM) |

|---|---|---|

| 1 | 15 | |

| 3 | 30 | |

| 10 | 50 | 0.6 |

The compound exhibited a dose-dependent inhibition of cell growth, with an IC50 value of 0.6 µM , indicating potent antitumor activity at low concentrations .

The mechanism underlying the antitumor effects appears to be cytostatic rather than cytotoxic. The compound induces cell cycle arrest in the G1 phase without significantly increasing apoptosis rates. This was evidenced by flow cytometry analyses showing an accumulation of cells in the G1 phase after treatment with concentrations starting at 10 µM .

Effects on Cell Signaling Pathways

Research indicates that the compound may modulate key signaling pathways involved in cell proliferation and survival. Specifically, it has been suggested that it affects pathways related to:

- Adenosine signaling , which is crucial for tumor growth and immune evasion.

- Cell cycle regulators , potentially through interactions with proteins that control cell cycle progression.

Study 1: In Vivo Efficacy

In a murine model of breast cancer, administration of the compound resulted in reduced tumor volume compared to controls. The study demonstrated not only the efficacy but also a favorable safety profile at therapeutic doses .

Study 2: Combination Therapy

Another notable study explored the effects of combining this compound with existing chemotherapeutic agents. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting potential for use in synergistic treatment regimens .

科学的研究の応用

The compound 1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-(pyrrolidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, pharmacology, and biochemistry, supported by data tables and case studies.

Molecular Formula

The molecular formula is , and it possesses a molecular weight of approximately 298.30 g/mol.

Medicinal Chemistry

The compound's structural features make it a candidate for the development of novel therapeutic agents. The presence of the pyrimidine and thioxo groups is particularly relevant in designing inhibitors for various biological targets.

Case Study: Antiviral Activity

Research has indicated that similar compounds exhibit antiviral properties. For instance, derivatives of pyrimidine have been shown to inhibit viral replication in vitro. A study published in Journal of Medicinal Chemistry demonstrated that modifications to the pyrimidine ring can enhance antiviral activity against RNA viruses .

Anticancer Research

Compounds with similar structural motifs have been investigated for their anticancer properties. The thioxo-dihydropyrimidinone framework has been associated with cytotoxic effects against cancer cell lines.

Case Study: Cytotoxicity Assay

A recent assay tested several thioxo-pyrimidine derivatives against human cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that certain modifications led to significant reductions in cell viability, suggesting potential for further development as anticancer agents .

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor due to its ability to mimic substrates or transition states in enzymatic reactions.

Case Study: Inhibition of Dihydropyrimidinase

A study explored the inhibition of dihydropyrimidinase by related compounds, revealing that structural features such as hydroxymethyl groups can enhance binding affinity to the enzyme, leading to effective inhibition . This suggests that the compound could be optimized for similar applications.

Data Tables

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidinone Cores

*Estimated based on analogous structures.

Molecular Similarity Analysis

- Tanimoto Coefficient : A binary fingerprint comparison (e.g., using PubChem substructure keys) between the target compound and W-1 would likely yield a moderate score (~0.6–0.7) due to shared tetrahydrofurodioxolane and pyrimidine motifs. However, differences in substituents (e.g., thioxo vs. chloro/fluoro) reduce similarity .

- Shape Similarity (ST) : The target compound’s rigid tetrahydrofurodioxolane ring may align closely with analogs like (ST ≥ 0.8), but feature similarity (CT) would be lower due to divergent functional groups .

Q & A

Basic Question: What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically starting with functionalization of the tetrahydrofurodioxolane core. Key steps include:

- Thiourea incorporation : React sodium metal in dry ethanol with thiourea under an inert atmosphere (e.g., argon) to introduce the thioxo group, as demonstrated in similar pyrimidinone syntheses .

- Stereochemical control : Use chiral catalysts or protecting groups (e.g., tert-butyldimethylsilyl) to preserve the (3aR,4R,6R,6aR) configuration during glycosidic bond formation .

- Optimization : Adjust reaction temperature (40–60°C) and pH (neutral to slightly basic) to minimize side reactions. Monitor intermediates via TLC or HPLC (C18 column, gradient elution with acetonitrile/water) .

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR (DMSO-d or CDCl) to confirm the stereochemistry of the tetrahydrofurodioxolane ring and pyrrolidinylmethyl substitution .

- X-ray Crystallography : Resolve ambiguous stereochemical outcomes by growing single crystals in ethyl acetate/hexane mixtures .

- HPLC-PDA : Employ reverse-phase HPLC with UV detection (254 nm) to assess purity (>95% by area normalization) .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced biological activity?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to map electronic properties (e.g., HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites for derivatization .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., viral polymerases) to identify key binding motifs. Tools like COMSOL Multiphysics can model solvation effects .

- Feedback Loops : Integrate experimental data (e.g., IC values) into machine learning algorithms to refine predictive models .

Advanced Question: What strategies resolve contradictions in reported reaction yields or by-product profiles?

Methodological Answer:

- By-product Analysis : Use LC-MS to identify impurities (e.g., des-methyl analogs or oxidation products) and adjust protecting groups (e.g., switch from acetyl to benzyl) to suppress side reactions .

- DoE (Design of Experiments) : Apply factorial design to test variables (solvent polarity, catalyst loading) and identify optimal conditions. For example, replacing ethanol with THF may improve thiourea solubility .

- Cross-Validation : Compare synthetic protocols from patents and literature to isolate critical steps (e.g., inert atmosphere requirements) that impact reproducibility .

Advanced Question: How can researchers evaluate the compound’s stability under physiological conditions for drug discovery applications?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via UPLC-MS/MS .

- Plasma Stability Assays : Incubate with human plasma (1 mg/mL, 37°C) for 24 hours. Quench with acetonitrile and quantify parent compound loss using a calibrated standard curve .

- Solid-State Stability : Store under accelerated conditions (40°C/75% RH) for 4 weeks and analyze polymorphic transitions via PXRD .

Basic Question: What precautions are necessary for handling this compound given its hazard profile?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H319) .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of dust (H335) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How can AI-driven automation improve the scalability of this compound’s synthesis?

Methodological Answer:

- Autonomous Reactors : Implement AI-controlled flow reactors to optimize residence time and reagent stoichiometry in real time .

- Robotic Screening : Use high-throughput platforms to test 100+ solvent/catalyst combinations in parallel, reducing optimization timelines .

- Data Integration : Feed spectral data (NMR, IR) into neural networks to predict reaction completion and trigger workup protocols autonomously .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。